4-Bromo-5-fluoro-2-nitrobenzonitrile
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Overview
Description
4-Bromo-5-fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. The bromination step can be carried out using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . The nitration step involves the use of concentrated sulfuric acid , sodium nitrite , and copper(II) sulfate pentahydrate in a mixture of water, acetic acid, and cyclohexane at temperatures ranging from -5°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Common Reagents and Conditions
Substitution: Reagents like phenoxide can be used to replace the fluorine atom.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reducing the nitro group.
Major Products
Substitution: Products include various substituted benzonitriles depending on the substituent introduced.
Reduction: The major product is 4-bromo-5-fluoro-2-aminobenzonitrile .
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocycles and liquid crystals.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but lacks the bromine atom.
2-Fluoro-5-nitrobenzonitrile: Similar but with different positioning of the nitro and fluorine groups.
Uniqueness
4-Bromo-5-fluoro-2-nitrobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and binding properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C7H2BrFN2O2 |
---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H |
InChI Key |
NNPTUZCJOLVKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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